molecular formula C8H13ClN2O2S2 B1372827 1-(2-Thienylsulfonyl)piperazine hydrochloride CAS No. 1032757-93-9

1-(2-Thienylsulfonyl)piperazine hydrochloride

Cat. No.: B1372827
CAS No.: 1032757-93-9
M. Wt: 268.8 g/mol
InChI Key: VBWBQYPSKKXHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thienylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S2 and a molecular weight of 268.77 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a thienylsulfonyl group

Preparation Methods

The synthesis of 1-(2-Thienylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-thienylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Thienylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Thienylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Thienylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Thienylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Thienylsulfonyl)piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring. It may exhibit different chemical and biological properties due to the structural variation.

    1-(2-Thienylsulfonyl)morpholine hydrochloride: This compound contains a morpholine ring, which can lead to different reactivity and applications compared to the piperazine derivative.

The uniqueness of this compound lies in its specific combination of the thienylsulfonyl group and piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBQYPSKKXHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Thiophenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (759 mg) was dissolved in methanol (10 ml) and dichloromethane (5 ml), 2M HCl in diethyl ether (11.4 ml) was added and the reaction mixture was stirred at room temperature overnight, then cooled in ice bath, the resulted precipitate was filtered, washed with ether to yield 4-(2-thiophenesulfonyl)-piperazine hydrochloride salt (529 mg).
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Thienylsulfonyl)piperazine hydrochloride
Reactant of Route 2
1-(2-Thienylsulfonyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Thienylsulfonyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Thienylsulfonyl)piperazine hydrochloride
Reactant of Route 5
1-(2-Thienylsulfonyl)piperazine hydrochloride
Reactant of Route 6
1-(2-Thienylsulfonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.